N-(4-methoxybenzyl)benzamide
Overview
Description
N-(4-methoxybenzyl)benzamide is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.110278721 g/mol and the complexity rating of the compound is 253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-(4-methoxybenzyl)benzamide, also known as N-[(4-methoxyphenyl)methyl]benzamide, primarily targets the cyclo-oxygenase (COX) enzyme . This enzyme plays a crucial role in the synthesis of prostaglandins, which are responsible for fever, pain, sensitization, and inflammation .
Mode of Action
The compound exerts its analgesic, anti-pyretic, and anti-inflammatory effects through the inhibition of the COX enzyme . It interacts with the COX enzyme, leading to a decrease in the production of prostaglandins . This interaction involves both hydrogen bonding with Arg120 and Tyr355 and hydrophobic interactions with Val349, Leu352, Ser353, Tyr385, Trp387, Met522, Val523, Ala527, and Ser530 .
Biochemical Pathways
The inhibition of the COX enzyme by this compound disrupts the prostaglandin synthesis pathway . This disruption leads to a decrease in the production of prostaglandins, thereby reducing fever, pain, sensitization, and inflammation .
Result of Action
The primary result of this compound’s action is the reduction of inflammation . By inhibiting the COX enzyme and disrupting the prostaglandin synthesis pathway, the compound effectively reduces inflammation, pain, and fever . In fact, the amide derivative with N-4-methoxybenzyl moiety has shown to have an anti-inflammatory potential of 72.8% , which is better than meclofenamic acid (56.75%) .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-14-9-7-12(8-10-14)11-16-15(17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRGYYWYHOYPOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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